molecular formula C11H15N3O3S B1421656 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid CAS No. 1065075-56-0

2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid

Cat. No.: B1421656
CAS No.: 1065075-56-0
M. Wt: 269.32 g/mol
InChI Key: RPLVMPJPENKZJQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methylthio group, a tetrahydrofuran-2-ylmethylamino group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using reagents like methylthiol or dimethyl disulfide.

    Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the reaction of the pyrimidine intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions, often requiring a catalyst or specific reaction conditions to ensure selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Alcohols: From reduction of the carboxylic acid group.

    Substituted Pyrimidines: From various substitution reactions on the pyrimidine ring.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as enzyme inhibition, antimicrobial properties, or as a lead compound in drug discovery.

Industry

In the materials science industry, this compound could be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-4-aminopyrimidine-5-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethylamino group.

    2-(Methylthio)-4-(methylamino)pyrimidine-5-carboxylic acid: Contains a simpler methylamino group instead of the tetrahydrofuran-2-ylmethylamino group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethylamino group in 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid distinguishes it from similar compounds, potentially offering unique reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-methylsulfanyl-4-(oxolan-2-ylmethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-18-11-13-6-8(10(15)16)9(14-11)12-5-7-3-2-4-17-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVMPJPENKZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 2
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2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 3
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2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 4
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2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 5
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2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid
Reactant of Route 6
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2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid

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